N-cyclopentyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
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Overview
Description
N-cyclopentyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a chemical compound with diverse applications in scientific research. It is known for its unique properties and structural characteristics, making it valuable in fields such as drug discovery and material science.
Preparation Methods
The synthesis of N-cyclopentyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves a series of chemical reactions. One common method includes the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. This synthetic route is efficient for constructing quinazolin-4(1H)-one frameworks . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-cyclopentyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can be compared with other similar compounds, such as other quinazolinone derivatives. These compounds share similar structural features but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
- Quinazolin-4(1H)-one derivatives
- Benzamide derivatives
- Amidine derivatives
These compounds are studied for their various applications in chemistry, biology, medicine, and industry, similar to this compound .
Properties
IUPAC Name |
N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c24-17(21-14-8-3-4-9-14)12-2-1-7-13-20-18-15-10-5-6-11-16(15)22-19(25)23-18/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,21,24)(H2,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTOLHYQSFVFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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